molecular formula C18H19NO4 B5343036 l-Phenylalanine, N-(p-anisoyl)-, methyl ester

l-Phenylalanine, N-(p-anisoyl)-, methyl ester

Cat. No.: B5343036
M. Wt: 313.3 g/mol
InChI Key: FGSCIMVFGXCPRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Phenylalanine, N-(p-anisoyl)-, methyl ester typically involves the esterification of l-Phenylalanine with methanol in the presence of an acid catalyst, followed by the acylation of the resulting methyl ester with p-anisoyl chloride . The reaction conditions often include:

    Esterification: Methanol, acid catalyst (e.g., sulfuric acid), reflux conditions.

    Acylation: p-Anisoyl chloride, base (e.g., pyridine), room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of l-Phenylalanine, N-(p-anisoyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include:

Comparison with Similar Compounds

  • l-Phenylalanine methyl ester
  • l-Phenylalanine ethyl ester
  • N-Acetyl-l-phenylalanine
  • l-Tryptophan methyl ester

Uniqueness: l-Phenylalanine, N-(p-anisoyl)-, methyl ester is unique due to the presence of the p-anisoyl group, which imparts distinct chemical properties and reactivity compared to other phenylalanine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-15-10-8-14(9-11-15)17(20)19-16(18(21)23-2)12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSCIMVFGXCPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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